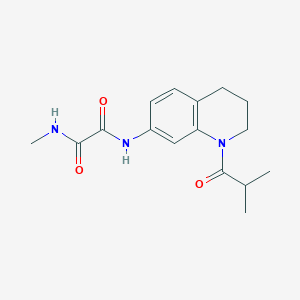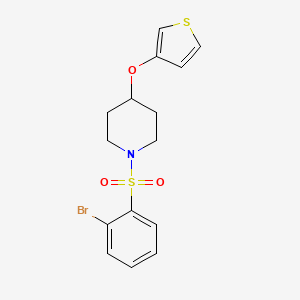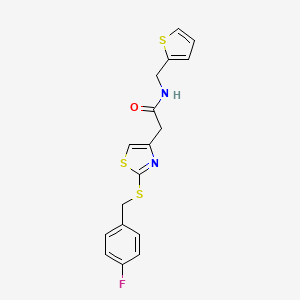
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of oxalamides, which are known for their diverse biological activities and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The starting material, 1,2,3,4-tetrahydroquinoline, is reacted with isobutyryl chloride in the presence of a base such as triethylamine to form 1-isobutyryl-1,2,3,4-tetrahydroquinoline.
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride and methylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding quinoline derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted oxalamides.
Scientific Research Applications
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-isopentyloxalamide
- N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide
- N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(4-methoxybenzyl)oxalamide
Uniqueness
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-methyloxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)16(22)19-8-4-5-11-6-7-12(9-13(11)19)18-15(21)14(20)17-3/h6-7,9-10H,4-5,8H2,1-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCQCESCPHTURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448614.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2448615.png)

![1-methyl-3-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2448620.png)
![4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2448622.png)
![N-(3-chlorophenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2448623.png)
![Methyl 5-[(3-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2448625.png)
![3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one](/img/structure/B2448627.png)
![6-Methyl-2-({1-[2-(3-methylphenoxy)propanoyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2448628.png)
![4-{5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-1H-pyrrole-3-carbonyl}morpholine](/img/structure/B2448629.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2448631.png)

![N-(3-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2448634.png)
![N-(3-chloro-4-methylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448635.png)
